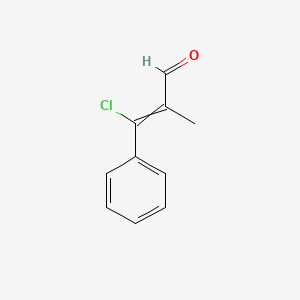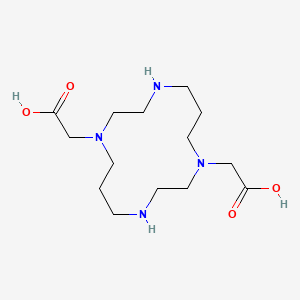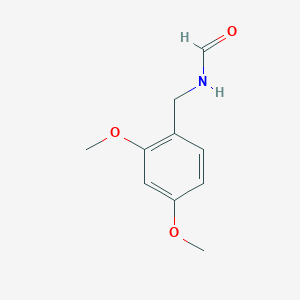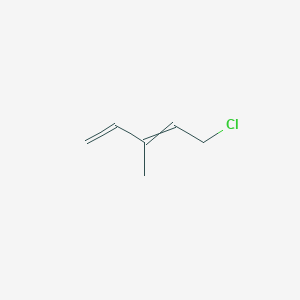
2-Propenal, 3-chloro-2-methyl-3-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenal, 3-chloro-2-methyl-3-phenyl- is an organic compound with the molecular formula C10H9ClO It is a derivative of propenal, featuring a chlorine atom, a methyl group, and a phenyl group attached to the propenal backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 3-chloro-2-methyl-3-phenyl- typically involves the chlorination of 2-methyl-3-phenyl-2-propenal. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of 2-Propenal, 3-chloro-2-methyl-3-phenyl- may involve continuous flow processes to optimize efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and yield of the final product. The industrial production process also includes purification steps to remove any impurities and by-products.
化学反应分析
Types of Reactions
2-Propenal, 3-chloro-2-methyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the chlorine atom.
科学研究应用
2-Propenal, 3-chloro-2-methyl-3-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-Propenal, 3-chloro-2-methyl-3-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, or modulating receptor functions.
相似化合物的比较
Similar Compounds
Cinnamaldehyde: 3-Phenyl-2-propenal, a structurally similar compound with a phenyl group attached to the propenal backbone.
2-Methyl-3-phenyl-2-propenal: Another similar compound with a methyl group attached to the propenal backbone.
Uniqueness
2-Propenal, 3-chloro-2-methyl-3-phenyl- is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where its reactivity and properties are advantageous.
属性
分子式 |
C10H9ClO |
|---|---|
分子量 |
180.63 g/mol |
IUPAC 名称 |
3-chloro-2-methyl-3-phenylprop-2-enal |
InChI |
InChI=1S/C10H9ClO/c1-8(7-12)10(11)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI 键 |
KEAJNYRGWHUHDL-UHFFFAOYSA-N |
规范 SMILES |
CC(=C(C1=CC=CC=C1)Cl)C=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![methyl (2S)-2-[[2,6-dimethyl-4-[4-oxo-4-[2-(phenylmethoxycarbonylamino)ethylamino]butoxy]phenyl]sulfonylamino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8608344.png)




![4-N-[3-(dimethylamino)phenyl]pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8608389.png)
